7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one
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Overview
Description
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one is a synthetic compound with the molecular formula C11H11FO3 and a molecular weight of 210.2 . This compound is known for its utility in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one typically involves several steps, including the introduction of the fluoro and hydroxy groups onto the chromanone scaffold. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of the hydroxy group through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cyclization: Formation of the chromanone ring through cyclization reactions involving intermediates like 2-hydroxyacetophenone derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted chromanone derivatives.
Scientific Research Applications
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer effects may involve the inhibition of cell proliferation and induction of apoptosis through pathways such as the p53 and NF-κB signaling pathways .
Comparison with Similar Compounds
7-Fluoro-8-hydroxy-3,3-dimethylchroman-1-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the fluorine and hydroxy groups, resulting in different chemical and biological properties.
7-Hydroxy-8-fluoro-3,3-dimethylchroman-1-one: Similar structure but with different positioning of the hydroxy and fluoro groups, leading to variations in reactivity and activity.
8-Fluoro-7-hydroxy-3,3-dimethylchroman-1-one: Another isomer with different positioning of the functional groups, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
7-fluoro-6-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11FO3/c1-11(2)5-9(14)6-3-8(13)7(12)4-10(6)15-11/h3-4,13H,5H2,1-2H3 |
InChI Key |
CPKZVRAHBPTHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C=C2O1)F)O)C |
Origin of Product |
United States |
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